1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone

β3-adrenoceptor agonist urinary bladder relaxation in vitro pharmacology

1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone (IUPAC: 3-methyl-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide), commonly referenced as S 332 or GS‑332, is a synthetic small‑molecule β₃‑adrenoceptor (β₃‑AR) agonist belonging to the imidazolidinone benzenesulfonamide class. It was originally developed by Tokyo Tanabe (now Mitsubishi Tanabe) as a urological agent targeting urinary incontinence and overactive bladder.

Molecular Formula C16H17N3O3S
Molecular Weight 331.4 g/mol
CAS No. 53297-82-8
Cat. No. B1680442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone
CAS53297-82-8
SynonymsGS 332
GS-332
GS332
sodium(2R)-(3-(3-(2-(3-chlorophenyl)-2-hydroxyethylamino)cyclohexyl)phenoxy)acetate
Molecular FormulaC16H17N3O3S
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N)N2CN(CC2=O)C3=CC=CC=C3
InChIInChI=1S/C16H17N3O3S/c1-12-9-14(23(17,21)22)7-8-15(12)19-11-18(10-16(19)20)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H2,17,21,22)
InChIKeyHUUHHWPSOFUOEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone (CAS 53297-82-8) – Compound Identity & Procurement Baseline


1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone (IUPAC: 3-methyl-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide), commonly referenced as S 332 or GS‑332, is a synthetic small‑molecule β₃‑adrenoceptor (β₃‑AR) agonist belonging to the imidazolidinone benzenesulfonamide class [1][2]. It was originally developed by Tokyo Tanabe (now Mitsubishi Tanabe) as a urological agent targeting urinary incontinence and overactive bladder [3]. The molecule possesses a distinctive N‑sulfamoyl‑2‑methylphenyl pharmacophore linked to a 3‑phenyl‑5‑imidazolidinone core, a scaffold that distinguishes it from both classical β₂‑agonist chemotypes (e.g., clenbuterol) and other β₃‑agonist classes (e.g., mirabegron’s ethanolamine scaffold) [4].

Why Closely Related β₃‑Agonists or β₂‑Agonists Cannot Substitute for 1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone (CAS 53297-82-8)


Substituting a generic β₃‑adrenoceptor agonist or a legacy β₂‑agonist such as clenbuterol for 1-(2-methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone introduces risks that go beyond simple potency differences. This compound occupies a unique functional profile: it enhances bladder storage capacity without proportionally impairing the micturition reflex, a separation of effects not reproduced by clenbuterol [1]. Furthermore, within the imidazolidinone benzenesulfonamide chemical series, even small modifications to the N‑aryl or N‑alkyl substituents produce large shifts in β₁/β₂ selectivity and functional activation level, meaning that structurally similar analogs such as L‑766,892 do not share the same therapeutic window [2]. Consequently, interchangeable use in vivo pharmacology, drug screening, or reference‑standard procurement will yield divergent data and may invalidate cross‑study comparisons. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for 1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone (CAS 53297-82-8) Versus Closest Analogs


In Vitro Bladder Strip Relaxation Potency vs. Clenbuterol

In isolated rat urinary bladder strips, 1-(2-methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone (GS‑332) induced concentration‑dependent relaxation with an EC₅₀ of 15.7 nM, approximately twice as potent as the β₂‑agonist clenbuterol (EC₅₀ = 30.8 nM) tested under identical conditions [1].

β3-adrenoceptor agonist urinary bladder relaxation in vitro pharmacology

In Vivo Bladder Storage Capacity Enhancement vs. Clenbuterol

In anesthetized rat cystometry, 1-(2-methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone (GS‑332) significantly increased micturition intervals (a surrogate for urinary storage volume) at doses of 1–10 mg/kg i.v., whereas clenbuterol failed to increase micturition intervals at any dose and instead induced overflow incontinence at 10 mg/kg [1].

cystometry bladder capacity urinary incontinence

In Vivo Micturition Reflex Preservation vs. Clenbuterol

At the high dose of 10 mg/kg i.v., 1-(2-methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone (GS‑332) was significantly less potent than clenbuterol in suppressing the amplitude of the micturition reflex [1]. This sparing of the micturition contraction contrasts with clenbuterol, which markedly attenuated voiding efficiency.

micturition reflex voiding function β3 selectivity

Human β₃‑AR Agonist Potency vs. Mirabegron and L‑766,892

At the recombinant human β₃‑adrenoceptor, 1-(2-methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone exhibits an EC₅₀ of 2.90 nM (agonist activity), which is approximately 7.6‑fold more potent than mirabegron (EC₅₀ ≈ 22 nM, literature consensus) [1] and approximately 2.0‑fold more potent than the imidazolidinone congener L‑766,892 (EC₅₀ = 5.7 nM with 64% activation) [2].

human β3 adrenergic receptor EC50 agonist potency

β₃/β₂‑Adrenoceptor Selectivity Ratio vs. Mirabegron and L‑766,892

1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone shows an IC₅₀ > 20,000 nM at the human β₂‑AR, yielding a β₃/β₂ selectivity ratio of > 6,896 [1]. This is substantially higher than mirabegron (β₃/β₂ ≈ 150 for human receptors) [2] and L‑766,892 (130‑fold functional selectivity over β₂) [3], indicating a cleaner β₃‑selective profile.

receptor selectivity β3/β2 ratio off-target risk

Chemical Scaffold Uniqueness: 2‑Methyl‑4‑sulfamoylphenyl Substitution Pattern vs. Other Imidazolidinone Benzenesulfonamides

Among the broader imidazolidinone benzenesulfonamide class, 1-(2-methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone carries a unique 2‑methyl‑4‑sulfamoylphenyl N‑substituent paired with a 3‑phenyl group on the imidazolidinone ring . By contrast, L‑766,892 features a 3‑cyclopentylpropyl substituent and lacks the 2‑methyl group on the phenyl ring [1]. The 2‑methyl substitution on the benzenesulfonamide moiety is known to influence both potency and β‑subtype selectivity within this chemotype [1].

structure-activity relationship imidazolidinone pharmacophore

High‑Impact Research & Procurement Scenarios for 1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone (CAS 53297-82-8)


In Vivo Overactive Bladder (OAB) Efficacy Models Requiring Storage/Voiding Separation

In anesthetized rodent cystometry models of overactive bladder, 1-(2-methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone (GS‑332) is the preferred β₃‑agonist reference standard because it uniquely increases micturition intervals (storage capacity) without inducing overflow incontinence—a functional separation not observed with clenbuterol [1]. Dosing at 1–3 mg/kg i.v. maximizes the storage benefit while minimizing micturition reflex suppression [1].

High‑Selectivity β₃‑AR Target Engagement and Counter‑Screening Panels

With a β₃/β₂ selectivity ratio exceeding 6,896‑fold at human receptors [2], this compound serves as an optimal tool ligand for β₃‑adrenoceptor target‑engagement studies and selectivity profiling. It enables researchers to confidently attribute functional effects to β₃‑AR activation without confounding β₂‑AR activity, surpassing mirabegron (~150‑fold) and L‑766,892 (~130‑fold) in selectivity stringency [2][3].

Structure‑Activity Relationship (SAR) Studies on Imidazolidinone Benzenesulfonamide Pharmacophores

The distinct 2‑methyl‑4‑sulfamoylphenyl–3‑phenyl‑5‑imidazolidinone scaffold provides a key anchor point for medicinal chemistry SAR exploration . Procurement of the exact compound enables direct comparison with analogs such as L‑766,892 (3‑cyclopentylpropyl) to deconvolute the contributions of N‑aryl methylation and N‑alkyl substitution to potency and subtype selectivity [4].

In Vitro Bladder Smooth Muscle Pharmacology and β‑AR Subtype Characterization

In isolated bladder strip assays, the compound’s EC₅₀ of 15.7 nM and its sensitivity to the selective β₃‑antagonist SR59230A (pA₂ = 7.1, Schild slope = 1.1) [1] make it a well‑characterized pharmacological tool for differentiating β₃‑ from β₂‑mediated smooth muscle relaxation. This reference data supports assay validation and protocol standardization in urology‑focused contractility laboratories.

Quote Request

Request a Quote for 1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.